molecular formula C11H10BrNO2 B1449093 2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid CAS No. 1388024-88-1

2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid

Cat. No.: B1449093
CAS No.: 1388024-88-1
M. Wt: 268.11 g/mol
InChI Key: ZSRLSBLJPFSNKU-UHFFFAOYSA-N
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Description

2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid typically involves the bromination of 7-methylindole followed by the introduction of an acetic acid moiety. One common method involves the reaction of 7-methylindole with bromine to form 4-bromo-7-methylindole. This intermediate is then reacted with chloroacetic acid in the presence of a base to yield this compound .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, influencing cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Biological Activity

2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid is a significant compound within the indole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound consists of an indole ring substituted with a bromine atom and an acetic acid moiety. The structural features contribute to its unique chemical reactivity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . It has been studied for its effects on various cancer cell lines, showing potential in inhibiting tumor growth. A notable study demonstrated its efficacy against colon and lung cancer cells, suggesting it may act through multiple pathways, including apoptosis induction and cell cycle arrest .

Antiviral Activity

The compound has also been investigated for antiviral properties . Preliminary studies suggest it may inhibit viral replication, although the specific mechanisms remain under exploration. Its interaction with viral proteins could play a crucial role in this activity.

Antimicrobial Effects

In addition to its anticancer and antiviral activities, this compound has shown antimicrobial effects against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Receptor Binding : The indole moiety can interact with various biological receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation and survival, leading to reduced tumor growth.
  • Gene Expression Modulation : The compound may affect the expression of genes associated with apoptosis and cell cycle regulation .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
Indole-3-acetic acidPlant hormone; growth regulatorAuxin receptor interaction
4-BromoindoleAntimicrobial, anticancerEnzyme inhibition
7-MethylindoleNeuroprotectiveReceptor modulation
This compound Anticancer, antiviral, antimicrobialReceptor binding, enzyme inhibition

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Colon Cancer Study : A study involving human colon cancer cell lines showed that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation .
  • Antiviral Research : In vitro studies demonstrated that the compound reduced viral load in infected cells by interfering with viral entry mechanisms.
  • Antimicrobial Efficacy : Laboratory tests revealed that the compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent.

Properties

IUPAC Name

2-(4-bromo-7-methyl-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-6-2-3-8(12)10-7(4-9(14)15)5-13-11(6)10/h2-3,5,13H,4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRLSBLJPFSNKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)C(=CN2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid
Reactant of Route 2
2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid
Reactant of Route 3
2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid
Reactant of Route 4
2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid
Reactant of Route 5
2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid
Reactant of Route 6
2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.